molecular formula C12H11N3S B2833831 4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 189011-04-9

4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No.: B2833831
CAS No.: 189011-04-9
M. Wt: 229.3
InChI Key: QCOLYHPQNUTSDV-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic compound that combines an indole moiety with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine typically involves the condensation of 1-methylindole-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted indole derivatives .

Scientific Research Applications

4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with biological targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin inhibitor .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of 4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

    Thiosemicarbazide: Another precursor used in the synthesis.

    N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: A compound with similar biological activities.

Uniqueness

This compound is unique due to its dual indole-thiazole structure, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler indole or thiazole derivatives.

Properties

IUPAC Name

4-(1-methylindol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-15-6-9(10-7-16-12(13)14-10)8-4-2-3-5-11(8)15/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOLYHPQNUTSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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